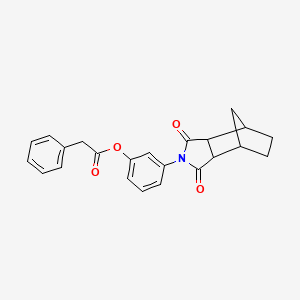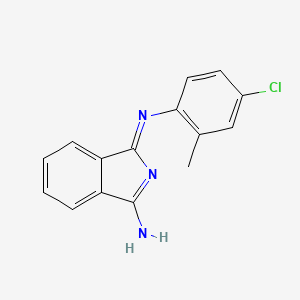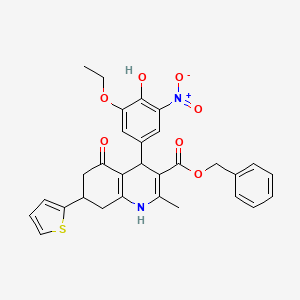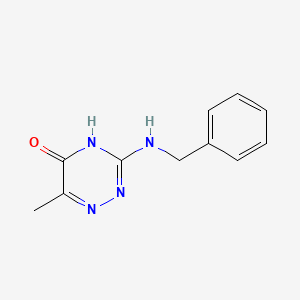
N-(2,3-dichlorophenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dichlorphenyl)chinazolin-4-amin ist eine Verbindung, die zur Familie der Chinazoline gehört, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Chinazolin-Derivate wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter Antikrebs-, antibakterielle, antifungale und entzündungshemmende Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,3-Dichlorphenyl)chinazolin-4-amin umfasst typischerweise die Reaktion von 2,3-Dichloroanilin mit Anthranilsäurederivaten unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Essigsäure als Lösungsmittel und Katalysator, um die Reaktion zu fördern . Die Reaktion wird unter Rückflussbedingungen durchgeführt, was zur Bildung des gewünschten Chinazolin-Derivats führt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Chinazolin-Derivaten beinhaltet häufig mehrstufige Syntheseverfahren, die auf hohe Ausbeute und Reinheit optimiert sind. Diese Verfahren können die Verwendung von fortschrittlichen Katalysatoren und Reaktionsbedingungen umfassen, um eine effiziente Produktion zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)quinazolin-4-amine typically involves the reaction of 2,3-dichloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of acetic acid as a solvent and a catalyst to promote the reaction . The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalysts and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,3-Dichlorphenyl)chinazolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinazolinon-Derivaten führen.
Reduktion: Reduktionsreaktionen können den Chinazolinring modifizieren, was zu verschiedenen Derivaten führt.
Substitution: Halogensubstitutionsreaktionen können auftreten, was zur Bildung verschiedener substituierter Chinazolin-Derivate führt
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinazolin-Derivate, die je nach den eingeführten Substituenten unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Eignung als Enzyminhibitor untersucht.
Medizin: Wird auf seine Antikrebs-, antibakteriellen und antifungal-Eigenschaften untersucht.
Industrie: Wird in der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-(2,3-Dichlorphenyl)chinazolin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es kann die Aktivität bestimmter Enzyme hemmen, was zur Störung zellulärer Prozesse führt. Die an seiner Wirkung beteiligten Wege umfassen die Hemmung der DNA-Synthese und die Interferenz mit Zellsignalisierungswegen .
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved in its action include inhibition of DNA synthesis and interference with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Aryl-2-trifluormethyl-chinazolin-4-amin: Bekannt für seine antiproliferative Aktivität gegen Krebszellen.
Chinazolin-4-one: Werden auf ihre antimikrobiellen und Biofilmbildungs-hemmenden Wirkungen untersucht.
Einzigartigkeit
N-(2,3-Dichlorphenyl)chinazolin-4-amin ist durch sein spezifisches Substitutionsschema einzigartig, das im Vergleich zu anderen Chinazolin-Derivaten unterschiedliche biologische Aktivitäten verleiht. Seine Dichlorphenylgruppe verstärkt seine Wechselwirkung mit molekularen Zielstrukturen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
Molekularformel |
C14H9Cl2N3 |
|---|---|
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19) |
InChI-Schlüssel |
NIXXUWRPJWRXRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)


![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)
